2'-(Diphenylphosphino)acetophenone

Descripción general

Descripción

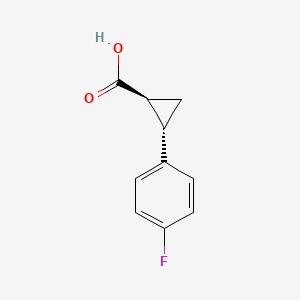

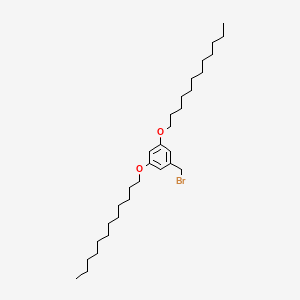

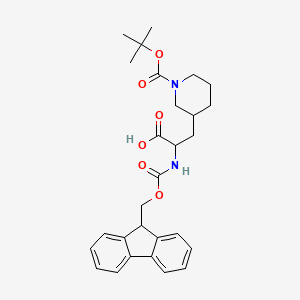

2’-(Diphenylphosphino)acetophenone is a compound of interest due to its P,O donor set that combines hard and soft properties . It is a part of the class of organic compounds known as alkyl-phenylketones, which are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group .

Synthesis Analysis

The synthesis of 2’-(Diphenylphosphino)acetophenone and its derivatives often involves reactions such as the Heck arylation of electron-rich olefins . Other methods include the bromination of various acetophenone derivatives .Molecular Structure Analysis

The structures of 2’-(Diphenylphosphino)acetophenone and its related compounds have been determined by X-ray crystallography . The ligand crystallizes in the monoclinic space group P2(1)/c with specific cell dimensions .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of functionalized acetophenones through the Heck arylation of electron-rich olefins . It has also been used in the bromination of acetophenone derivatives .Aplicaciones Científicas De Investigación

Catalyst in Asymmetric Transfer Hydrogenation

2'-(Diphenylphosphino)acetophenone has been applied in the field of catalysis, particularly in the asymmetric transfer hydrogenation of aromatic ketones. A study by Gao, Ikariya, and Noyori (1996) demonstrates that a ruthenium(II) complex with a C2-symmetric diphosphine/diamine tetradentate ligand, which includes 2'-(Diphenylphosphino)acetophenone, acts as an effective catalyst precursor. This complex facilitates the conversion of acetophenone to 2-phenylethanol with high yield and enantiomeric excess (ee) (Gao, Ikariya, & Noyori, 1996).

Structural Studies and Metal Coordination

The molecular structure of 2'-(Diphenylphosphino)acetophenone and its complexes has been a subject of interest, especially regarding how metal coordination affects ligand geometry. Johansson, Andersson, and Oskarsson (2002) conducted X-ray crystallography studies to elucidate the structure of 2'-(Diphenylphosphino)acetophenone and its palladium complex. These studies provide insights into the spatial arrangement of molecules and their interaction with metals (Johansson, Andersson, & Oskarsson, 2002).

In Catalytic Hydrogenation Reactions

Another significant application is in catalytic hydrogenation reactions. Research by Gao et al. (1999) highlights the use of 2'-(Diphenylphosphino)acetophenone in the synthesis of chiral cationic rhodium complexes. These complexes are used as catalyst precursors for the asymmetric transfer hydrogenation of acetophenone derivatives, achieving high yields and enantiomeric excesses (Gao et al., 1999).

Use in Enantioselective Catalysis

The compound has been involved in studies aimed at improving enantioselectivity in catalysis. Lensink and De Vries (1992) investigated the use of a mono-sulphonated diphosphine ligand in the rhodium-catalyzed hydrogenation of acetophenone N-benzylimine, demonstrating the influence of ligand structure on the enantioselectivity of the reaction (Lensink & De Vries, 1992).

Mecanismo De Acción

While the exact mechanism of action for 2’-(Diphenylphosphino)acetophenone is not explicitly mentioned in the retrieved papers, related compounds like acetophenone have been studied. For instance, acetophenone undergoes protonation to yield a protonated carbonyl compound, which then interacts with bromine anions .

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-diphenylphosphanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17OP/c1-16(21)19-14-8-9-15-20(19)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIDFFAGYXOYKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine](/img/structure/B3068362.png)

![Carbamic acid, [(2R)-2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-hydroxyethyl]-, 1,1-dimethylethyl ester](/img/structure/B3068401.png)

![2',5'-Bis(hexyloxy)-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3068418.png)

![1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B3068429.png)